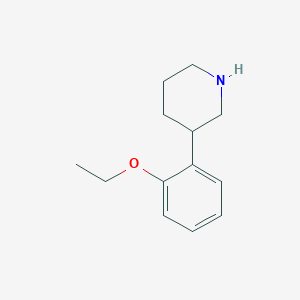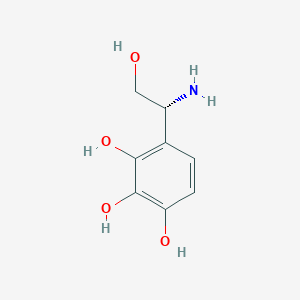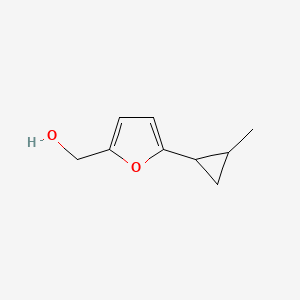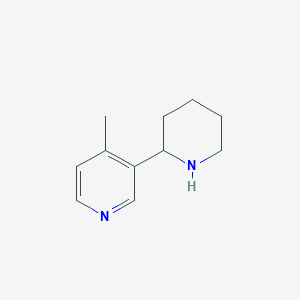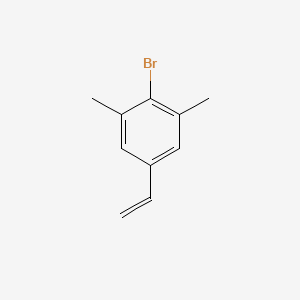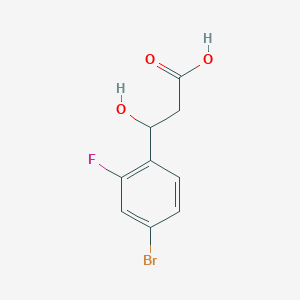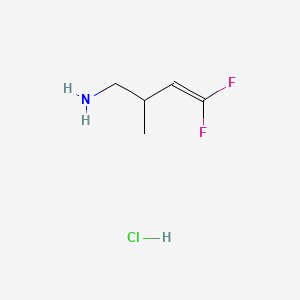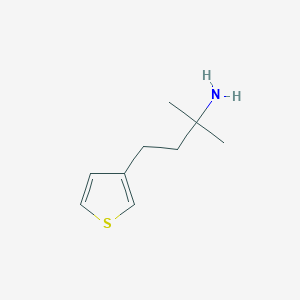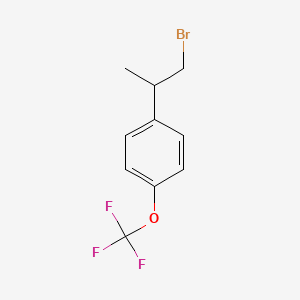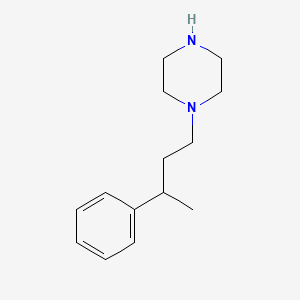
1-(3-Phenylbutyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Phenylbutyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of a phenylbutyl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .
Métodos De Preparación
The synthesis of 1-(3-Phenylbutyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection with thiophenol followed by selective intramolecular cyclization yields the desired piperazine derivative .
Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the piperazine ring. This method is advantageous due to its simplicity and high yield .
Industrial production methods often utilize batch or flow reactors to optimize reaction conditions and improve efficiency. For example, a simplified procedure for the synthesis of monosubstituted piperazines involves the use of a protonated piperazine in the presence of metal ions supported on polymeric resins. This method can be further enhanced by microwave acceleration to increase reaction rates .
Análisis De Reacciones Químicas
1-(3-Phenylbutyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in secondary amines.
Aplicaciones Científicas De Investigación
1-(3-Phenylbutyl)piperazine has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, piperazine derivatives are often used as building blocks for the synthesis of pharmaceuticals due to their biological activity. They are found in drugs used to treat various conditions, including cardiovascular diseases, psychiatric disorders, and infections .
In biological research, this compound is used as a ligand in receptor binding studies to investigate the interactions between drugs and their target receptors. This compound is also employed in the development of new therapeutic agents and in the study of enzyme inhibition .
In the industrial sector, piperazine derivatives are used as intermediates in the synthesis of agrochemicals, dyes, and polymers. Their versatility and reactivity make them valuable in various chemical processes .
Mecanismo De Acción
The mechanism of action of 1-(3-Phenylbutyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. Piperazine derivatives are known to act as agonists or antagonists at various receptor sites, including serotonin, dopamine, and adrenergic receptors. These interactions can modulate neurotransmitter release and receptor activity, leading to therapeutic effects .
The compound may also inhibit certain enzymes, affecting metabolic pathways and cellular processes. For example, piperazine derivatives have been shown to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby increasing their availability in the synaptic cleft .
Comparación Con Compuestos Similares
1-(3-Phenylbutyl)piperazine can be compared to other piperazine derivatives, such as 1-benzylpiperazine, 1-(4-fluorophenyl)piperazine, and 1-(3-chlorophenyl)piperazine. These compounds share a similar piperazine core structure but differ in their substituents, leading to variations in their biological activity and pharmacological properties .
1-Benzylpiperazine: Known for its stimulant effects and use as a recreational drug.
1-(4-Fluorophenyl)piperazine: Often used in research as a serotonin receptor agonist.
1-(3-Chlorophenyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.
The uniqueness of this compound lies in its specific phenylbutyl substituent, which may confer distinct pharmacological properties and therapeutic potential compared to other piperazine derivatives.
Propiedades
Fórmula molecular |
C14H22N2 |
|---|---|
Peso molecular |
218.34 g/mol |
Nombre IUPAC |
1-(3-phenylbutyl)piperazine |
InChI |
InChI=1S/C14H22N2/c1-13(14-5-3-2-4-6-14)7-10-16-11-8-15-9-12-16/h2-6,13,15H,7-12H2,1H3 |
Clave InChI |
IYEKIYCVADCUTA-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN1CCNCC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


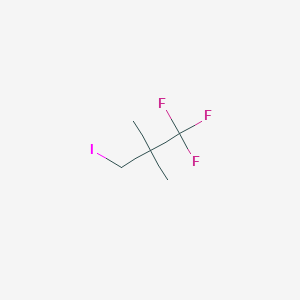
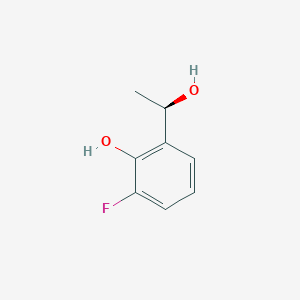
![(s)-2-Amino-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)ethan-1-ol](/img/structure/B13603521.png)
